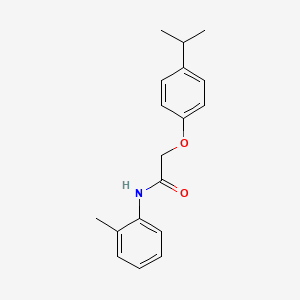![molecular formula C20H25N5O2 B5589431 1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)
1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant and Anxiolytic Effects
Phenylpiperazine derivatives, including those related to the specified compound, have been studied for their antidepressant and anxiolytic effects in animal models. These studies have shown that compounds like HBK-14 and HBK-15 possess high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, being full 5-HT1A and 5-HT7 receptor antagonists, demonstrating potent antidepressant-like activity and anxiolytic-like properties. This suggests a potential application in the development of new treatments for depression and anxiety disorders (Pytka et al., 2015).
Alpha(1)-Adrenoceptor Antagonists
Research into alpha(1)-adrenoceptor blocking properties has led to the synthesis and biological characterization of compounds designed to match a three-dimensional pharmacophore model for alpha(1)-AR antagonists. This includes derivatives of trazodone, where the triazolopyridine moiety is replaced with different heteroaromatic rings, indicating their potential as alpha(1)-AR antagonists with very good affinity and selectivity (Betti et al., 2002).
Antibacterial Activity
A series of novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).
High-affinity 5-HT1A Serotonin Ligands
A study on arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands has found that N4-substitution of such compounds can enhance their affinity for 5-HT1A sites. This research highlights the potential application of these compounds in the development of treatments targeting serotonin receptors (Glennon et al., 1988).
Adenosine A(3) Receptor Antagonists
The synthesis of 5-N-(substituted phenylcarbamoyl)amino-8-substituted-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines has shown that these derivatives are highly potent and selective human A3 adenosine receptor antagonists. This discovery opens new perspectives for the characterization of A3 receptors in various diseases, indicating a potential application in therapeutic interventions (Baraldi & Borea, 2000).
Mecanismo De Acción
The mechanism of action of 1,2,4-triazole derivatives in biological systems is often related to their ability to interact with various enzymes and receptors . For example, some 1,2,4-triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Direcciones Futuras
The future research directions for 1,2,4-triazole derivatives could involve exploring their potential uses in various therapeutic areas, given their wide range of biological activities . Additionally, research could also focus on improving their synthesis methods to increase yield and reduce environmental impact.
Propiedades
IUPAC Name |
1-[1-[5-(furan-2-yl)-2-(4-methoxyphenyl)-1,2,4-triazol-3-yl]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15(24-12-10-23(2)11-13-24)20-21-19(18-5-4-14-27-18)22-25(20)16-6-8-17(26-3)9-7-16/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWWIKKRDLEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1C2=CC=C(C=C2)OC)C3=CC=CO3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5589352.png)
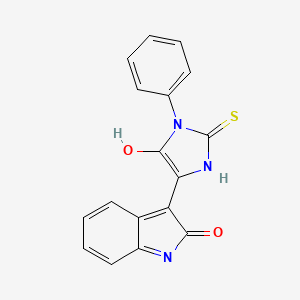
![8-fluoro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5589371.png)
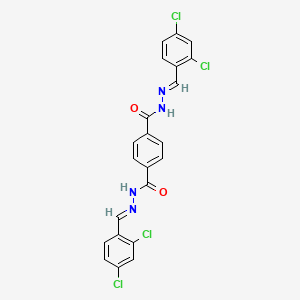
![ethyl 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B5589388.png)
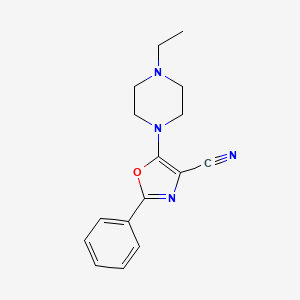
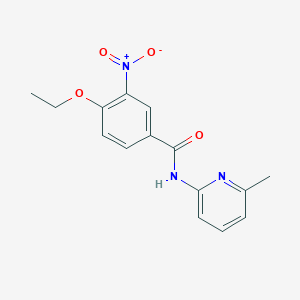
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5589403.png)
![2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B5589408.png)
![N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589416.png)
![9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5589428.png)
methanone](/img/structure/B5589441.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)
